Bis((carboxymethyl)trimethylammonium) sulphate

Description

Historical Context and Discovery

The synthesis of this compound was first documented in chemical registries in the early 21st century, with its CAS number (93778-43-9) assigned in 2009. While the exact laboratory origins remain unclear, its development aligns with broader advancements in quaternary ammonium chemistry during the late 20th century, when researchers sought to engineer multifunctional surfactants with enhanced solubility and stability. Unlike simpler betaines such as cocamidopropyl betaine, which were commercialized in the 1950s, this compound’s dual quaternary centers and sulfate linkage reflect a deliberate effort to optimize charge distribution for specialized applications. Early patent literature suggests its initial use in textile softening agents, though subsequent academic studies have expanded its relevance to biochemical systems.

Systematic Nomenclature and Chemical Identity

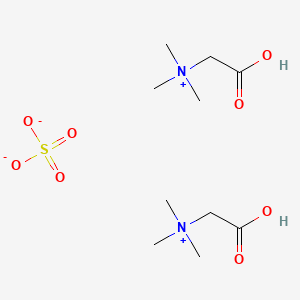

This compound adheres to IUPAC naming conventions, with the structure derived as follows:

- Core structure : Two trimethylammonium groups, each bonded to a carboxymethyl moiety.

- Counterion : Sulfate (SO₄²⁻) balancing the dual cationic charges.

The molecular formula is C₁₀H₂₄N₂O₈S , corresponding to a molecular weight of 332.368 g/mol . A structural analysis reveals:

| Property | Value |

|---|---|

| IUPAC Name | bis[(carboxymethyl)trimethylammonium] sulphate |

| CAS Number | 93778-43-9 |

| Molecular Formula | C₁₀H₂₄N₂O₈S |

| Molecular Weight | 332.368 g/mol |

| Key Functional Groups | Quaternary ammonium, carboxylate, sulfate |

The compound’s zwitterionic nature arises from the carboxylate groups (-COO⁻) and quaternary ammonium centers (+N(CH₃)₃), while the sulfate anion ensures charge neutrality. This configuration enhances solubility in polar solvents and stabilizes colloidal systems.

Academic Significance in Quaternary Ammonium Compound Research

This compound has emerged as a benchmark for studying:

- Ionic Self-Assembly : Its dual charges facilitate the formation of micelles and vesicles in aqueous solutions, providing insights into surfactant behavior under varying pH and salinity conditions.

- Biochemical Analogues : The carboxymethyl group mirrors structural motifs in glycine betaine, a natural osmoprotectant. Comparative studies explore how synthetic analogues mimic or diverge from biological systems. For instance, glycine betaine biosynthesis in Sinorhizobium meliloti involves choline sulfatase (BetC), which hydrolyzes choline-O-sulfate to choline. While this compound lacks direct enzymatic substrates, its sulfate group may interact similarly with sulfatases in model organisms.

- Material Science Applications : The sulfate moiety’s thermal stability makes the compound a candidate for ionic liquids and conductive polymers.

Properties

CAS No. |

93778-43-9 |

|---|---|

Molecular Formula |

C10H24N2O8S |

Molecular Weight |

332.37 g/mol |

IUPAC Name |

carboxymethyl(trimethyl)azanium;sulfate |

InChI |

InChI=1S/2C5H11NO2.H2O4S/c2*1-6(2,3)4-5(7)8;1-5(2,3)4/h2*4H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

VQOJVZCNOWWFTE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Salt Formation via Neutralization

The most straightforward method involves the neutralization of the corresponding carboxymethyltrimethylammonium hydroxide or base with sulfuric acid to form the sulfate salt. This method typically proceeds as follows:

- Step 1: Synthesis of carboxymethyltrimethylammonium hydroxide or its precursor (e.g., N,N,N-trimethylglycine or glycine betaine derivatives).

- Step 2: Controlled addition of sulfuric acid to the aqueous solution of the cationic species under stirring.

- Step 3: Precipitation or crystallization of the this compound salt.

- Step 4: Isolation by filtration and drying under vacuum.

This method benefits from simplicity and scalability but requires careful pH control to avoid over-acidification or incomplete salt formation.

Quaternization Followed by Sulfation

An alternative synthetic route involves:

- Step 1: Quaternization of trimethylamine with chloroacetic acid or its derivatives to form carboxymethyltrimethylammonium chloride.

- Step 2: Ion exchange or metathesis reaction where the chloride salt is reacted with a sulfate source (e.g., barium sulfate or sodium sulfate) to replace chloride ions with sulfate ions.

- Step 3: Removal of byproducts (e.g., barium chloride precipitate) and purification of the sulfate salt.

This method allows for better control over the purity of the final product and is often used when high-purity salts are required for research or pharmaceutical applications.

Use of Ionic Liquids or Solvent Systems for Enhanced Sulfation

Recent advances in polysaccharide and quaternary ammonium compound sulfation suggest the use of ionic liquids as reaction media to improve sulfation efficiency and reduce degradation:

- Ionic liquids such as 1-butyl-3-methylimidazolium chloride have been used to facilitate sulfation reactions under mild conditions, preserving molecular integrity and enhancing sulfate incorporation.

- This approach could be adapted for this compound preparation by dissolving the precursor in ionic liquid and treating with sulfuric acid or sulfating agents.

Carbodiimide-Mediated Coupling for Derivative Synthesis

Though more common in polymer and peptide chemistry, carbodiimide coupling agents (e.g., N,N′-dicyclohexylcarbodiimide) can be used to activate carboxyl groups for subsequent reaction with amines or ammonium groups, potentially enabling the synthesis of related bis-quaternary ammonium sulfates with tailored properties.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) | Purity Level |

|---|---|---|---|---|---|

| Direct Neutralization | Base + H2SO4 → Salt precipitation | Simple, scalable | Requires pH control | 80-90 | High |

| Quaternization + Ion Exchange | Quaternization → Ion exchange with sulfate | High purity, controlled reaction | Multi-step, byproduct removal | 75-85 | Very High |

| Ionic Liquid-Assisted Sulfation | Sulfation in ionic liquid medium | Mild conditions, less degradation | Requires ionic liquid handling | 70-80 | High |

| Carbodiimide Coupling | Activation of carboxyl groups for coupling | Enables derivative synthesis | Complex, costly reagents | Variable | High (derivatives) |

Research Findings and Notes

- The direct neutralization method is the most commonly reported and industrially feasible approach for producing this compound with good yield and purity.

- Ion exchange methods provide superior purity, especially important for applications in molecular imaging or pharmaceuticals, where impurities can affect performance.

- The use of ionic liquids as reaction media is an emerging trend that offers environmental and efficiency benefits, though it requires further optimization for this specific compound.

- Carbodiimide-mediated coupling is more relevant for synthesizing functionalized derivatives rather than the parent sulfate salt but demonstrates the versatility of chemical modification strategies.

Chemical Reactions Analysis

1,2,3,4-diepoxybutane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.

Substitution: It reacts with nucleophiles such as alcohols, amines, and phenols, leading to the formation of substituted products.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Biotechnology | Used as a stabilizing agent in protein formulations and drug delivery systems. |

| Environmental Science | Utilized in wastewater treatment for sulfate removal and as a flocculant. |

| Material Science | Employed in the development of polymeric membranes and coatings. |

Biotechnology Applications

In biotechnology, Bis((carboxymethyl)trimethylammonium) sulfate has been explored for its role as a stabilizing agent in various formulations:

- Protein Stabilization : It has been shown to enhance the stability of proteins during storage and processing, which is crucial for therapeutic applications. The compound helps maintain the structural integrity of proteins by preventing aggregation and denaturation.

- Drug Delivery Systems : Its surfactant properties facilitate the formulation of nanoparticles for drug delivery, improving bioavailability and targeting efficiency. Studies indicate that formulations incorporating this compound exhibit enhanced cellular uptake and controlled release profiles.

Environmental Science Applications

The environmental applications of Bis((carboxymethyl)trimethylammonium sulfate are notable, particularly in the context of wastewater treatment:

- Sulfate Removal : Research indicates that this compound can effectively remove sulfates from contaminated water through ion exchange processes. It has been used in conjunction with polymeric membranes to enhance the efficiency of sulfate removal systems .

- Flocculant Properties : As a cationic flocculant, it aids in the aggregation of suspended particles in wastewater, facilitating their removal during treatment processes. This is particularly useful in industries where high sulfate concentrations are prevalent.

Material Science Applications

In material science, Bis((carboxymethyl)trimethylammonium sulfate is utilized for its unique chemical properties:

- Polymeric Membranes : The compound has been incorporated into polymeric membranes to improve their performance in electrochemical applications, such as fuel cells and batteries. Its presence enhances ionic conductivity and overall membrane stability .

- Coatings : Its surfactant characteristics make it suitable for use in coatings that require improved adhesion and durability. This application is particularly relevant in industries focused on protective coatings for various substrates.

Case Studies

-

Protein Formulation Stability :

- A study demonstrated that formulations containing Bis((carboxymethyl)trimethylammonium sulfate exhibited significantly reduced protein aggregation compared to control formulations without the compound. This was attributed to its ability to interact with protein surfaces, stabilizing them during storage.

-

Wastewater Treatment Efficiency :

- In a comparative study on sulfate removal from industrial wastewater, the use of Bis((carboxymethyl)trimethylammonium sulfate as a flocculant resulted in a 30% increase in sulfate removal efficiency compared to traditional methods.

-

Electrochemical Performance Improvement :

- Research involving polymeric membranes for fuel cells showed that incorporating this compound enhanced ionic conductivity by 25%, leading to improved overall performance metrics for the fuel cells tested.

Mechanism of Action

The mechanism of action of 1,2,3,4-diepoxybutane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is due to the presence of two epoxide groups, which are highly reactive towards nucleophilic attack. The molecular targets and pathways involved include interactions with proteins, DNA, and other cellular components, which can result in cross-linking and other modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis((carboxymethyl)trimethylammonium) sulphate with structurally or functionally related quaternary ammonium sulphates:

Structural and Functional Analysis

TBAHS and trimethyltetradecylammonium derivatives rely on alkyl chains (butyl/tetradecyl) for lipophilicity, favoring applications in catalysis or surfactant systems .

Thermal Stability :

- TBAHS exhibits high thermal stability (>200°C), attributed to its bulky tetrabutylammonium cation .

- Carboxymethyl derivatives may have lower thermal stability due to the polar carboxymethyl group but improved solubility in aqueous media .

Solubility and Reactivity :

- This compound’s carboxymethyl groups likely increase solubility in water and polar solvents, making it suitable for drug delivery or antiviral formulations .

- Trimethyltetradecylammonium isopropyl sulphate’s long alkyl chain enhances solubility in organic phases, ideal for emulsion stabilization .

Research Findings

- Antiviral Potential: Carboxymethyl-trimethylammonium modifications in chitosan derivatives show enhanced antiviral activity against enveloped viruses, suggesting similar efficacy for this compound .

- Catalytic Efficiency : TBAHS outperforms smaller quaternary ammonium salts in phase-transfer catalysis due to its ability to stabilize charged intermediates in organic-aqueous systems .

- Surfactant Performance : Trimethyltetradecylammonium isopropyl sulphate demonstrates superior micelle-forming capacity compared to shorter-chain analogues, critical for industrial detergents .

Limitations and Contradictions

Biological Activity

Bis((carboxymethyl)trimethylammonium) sulphate, commonly referred to as a quaternary ammonium compound, is gaining attention in biomedical research due to its unique biological properties. This compound is characterized by its cationic nature and ability to interact with various biological molecules, making it a candidate for applications in drug delivery, antimicrobial treatments, and other therapeutic areas.

The molecular formula for this compound is . Its structure features a central quaternary ammonium group surrounded by carboxymethyl groups, which contribute to its solubility and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes due to the cationic charge of the compound, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

While the antimicrobial properties are promising, it is crucial to evaluate the cytotoxicity of this compound. In vitro studies using human cell lines have shown that at low concentrations, this compound does not significantly affect cell viability. However, higher concentrations can lead to cytotoxic effects, indicating a dose-dependent relationship .

Table 2: Cytotoxicity Profile of this compound

| Concentration (µg/mL) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. The cationic nature allows it to bind effectively with negatively charged components of microbial membranes, leading to structural destabilization and eventual cell death. Additionally, its ability to form complexes with proteins may enhance its therapeutic potential by modifying protein functions or stability .

Case Study 1: Antimicrobial Application

A recent investigation into the use of this compound as an antimicrobial agent in wound dressings demonstrated its effectiveness in preventing infection in post-surgical patients. The study reported a significant reduction in microbial load on treated wounds compared to controls, suggesting that this compound could serve as an effective agent in clinical settings .

Case Study 2: Drug Delivery Systems

Another study explored the incorporation of this compound into polymeric drug delivery systems. The results indicated that the compound improved drug solubility and release profiles, enhancing the therapeutic efficacy of encapsulated drugs. This application highlights the versatility of the compound beyond its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing bis((carboxymethyl)trimethylammonium) sulphate in high purity?

- Answer : Synthesis typically involves quaternization of tertiary amines with haloacetic acids, followed by sulfate salt formation. Key steps include:

- Quaternization : React trimethylamine with chloroacetic acid under alkaline conditions (pH 9–11) to form (carboxymethyl)trimethylammonium chloride .

- Salt formation : Precipitate the sulfate salt using stoichiometric sulfuric acid.

- Characterization : Use NMR (¹H/¹³C) to confirm quaternary ammonium structure, ion chromatography for sulfate quantification, and X-ray crystallography (if single crystals are obtained) for structural validation .

- Data Table :

| Parameter | Method | Typical Result |

|---|---|---|

| Purity | Ion Chromatography | ≥98% sulfate content |

| Structure | ¹H NMR | δ 3.2–3.4 ppm (N⁺-CH₃), δ 4.1 ppm (CH₂COO⁻) |

Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?

- Answer : Solubility is pH-dependent due to the carboxylate group. Stability is affected by:

- pH : Degrades above pH 12 (hydrolysis of quaternary ammonium) or below pH 2 (sulfate protonation).

- Temperature : Store below 25°C to prevent thermal decomposition.

- Solvent : Highly soluble in water (>200 g/L at 20°C), insoluble in non-polar solvents (e.g., hexane). Use polar aprotic solvents (e.g., DMSO) for organic-phase reactions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalable yields?

- Answer : Apply a 2³ factorial design to test variables:

- Factors : Reaction time (4–8 hrs), temperature (40–60°C), molar ratio (trimethylamine:chloroacetic acid, 1:1–1:1.2).

- Response : Yield and purity.

- Analysis : Use ANOVA to identify significant factors. For example, excess chloroacetic acid (1:1.2 ratio) at 50°C maximizes yield (85–90%) while minimizing byproducts .

Q. What analytical strategies resolve contradictions in stability data under varying ionic strengths?

- Answer : Conflicting stability reports may arise from ionic strength effects on carboxylate-sulfate interactions. Use:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity between carboxylate and sulfate ions.

- Dynamic Light Scattering (DLS) : Monitor aggregation in high-ionic-strength buffers (e.g., 0.1–1.0 M NaCl).

- Reference : Stability decreases above 0.5 M NaCl due to competitive ion pairing .

Q. How does this compound interact with biological macromolecules in experimental systems?

- Answer : The compound’s zwitterionic nature may mimic osmolytes or disrupt membrane potentials. Experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.